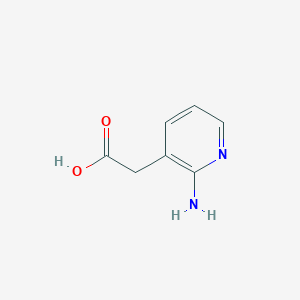![molecular formula C15H19NO3 B178864 [(3S)-1-Benzylpyrrolidin-3-yl] 3-oxobutanoate CAS No. 101930-01-2](/img/structure/B178864.png)
[(3S)-1-Benzylpyrrolidin-3-yl] 3-oxobutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(3S)-1-Benzylpyrrolidin-3-yl] 3-oxobutanoate is a chemical compound that has been widely used in scientific research for its potential therapeutic effects. It belongs to the class of pyrrolidinyl ketones and has been found to possess various biochemical and physiological properties.
Mecanismo De Acción
The mechanism of action of [(3S)-1-Benzylpyrrolidin-3-yl] 3-oxobutanoate is not fully understood. However, it has been suggested that it may exert its pharmacological effects by modulating various signaling pathways in the body. It has been found to inhibit the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators.
Efectos Bioquímicos Y Fisiológicos
[(3S)-1-Benzylpyrrolidin-3-yl] 3-oxobutanoate has been found to possess various biochemical and physiological effects. It has been shown to reduce the levels of inflammatory mediators such as prostaglandins and cytokines. It has also been found to increase the levels of antioxidant enzymes such as superoxide dismutase and catalase. In addition, it has been shown to protect against oxidative stress and neurotoxicity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
[(3S)-1-Benzylpyrrolidin-3-yl] 3-oxobutanoate has several advantages for lab experiments. It is readily available and easy to synthesize. It has also been extensively studied and has a well-established pharmacological profile. However, it also has some limitations. It has poor solubility in water, which can make it difficult to administer in certain experiments. It also has a short half-life, which may limit its effectiveness in some applications.
Direcciones Futuras
There are several future directions for the study of [(3S)-1-Benzylpyrrolidin-3-yl] 3-oxobutanoate. One area of research is the development of more potent and selective analogs of the compound. Another area of research is the investigation of its potential use in the treatment of other diseases such as diabetes and cardiovascular disease. Finally, further studies are needed to fully understand the mechanism of action of the compound and its potential therapeutic applications.
In conclusion, [(3S)-1-Benzylpyrrolidin-3-yl] 3-oxobutanoate is a chemical compound that has been extensively studied for its potential therapeutic effects. It possesses various biochemical and physiological properties and has been shown to have anti-inflammatory, antioxidant, and neuroprotective effects. While it has some limitations, it has several advantages for lab experiments and has several promising future directions for research.
Métodos De Síntesis
The synthesis of [(3S)-1-Benzylpyrrolidin-3-yl] 3-oxobutanoate involves the reaction of pyrrolidine, benzyl bromide, and ethyl acetoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dimethylformamide or tetrahydrofuran under reflux conditions. The resulting product is then purified using column chromatography to obtain the pure compound.
Aplicaciones Científicas De Investigación
[(3S)-1-Benzylpyrrolidin-3-yl] 3-oxobutanoate has been extensively studied for its potential therapeutic effects. It has been found to possess various pharmacological properties such as anti-inflammatory, antioxidant, and neuroprotective effects. It has also been studied for its potential use in the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and cancer.
Propiedades
Número CAS |
101930-01-2 |
|---|---|
Nombre del producto |
[(3S)-1-Benzylpyrrolidin-3-yl] 3-oxobutanoate |
Fórmula molecular |
C15H19NO3 |
Peso molecular |
261.32 g/mol |
Nombre IUPAC |
[(3S)-1-benzylpyrrolidin-3-yl] 3-oxobutanoate |
InChI |
InChI=1S/C15H19NO3/c1-12(17)9-15(18)19-14-7-8-16(11-14)10-13-5-3-2-4-6-13/h2-6,14H,7-11H2,1H3/t14-/m0/s1 |
Clave InChI |
CJULNPMQJAXWPZ-AWEZNQCLSA-N |
SMILES isomérico |
CC(=O)CC(=O)O[C@H]1CCN(C1)CC2=CC=CC=C2 |
SMILES |
CC(=O)CC(=O)OC1CCN(C1)CC2=CC=CC=C2 |
SMILES canónico |
CC(=O)CC(=O)OC1CCN(C1)CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



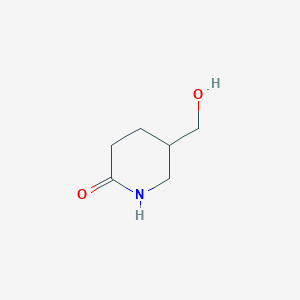

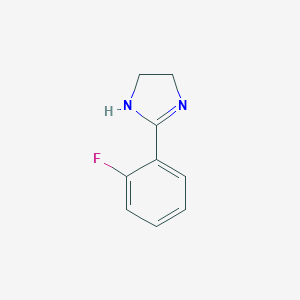
![8-Chloro-3,4-dihydro-1h-benzo[e][1,4]diazepine-2,5-dione](/img/structure/B178800.png)

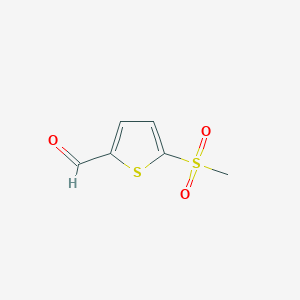

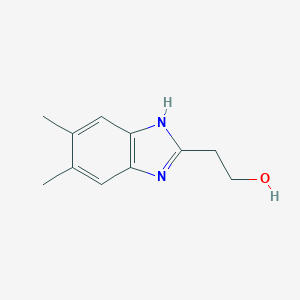
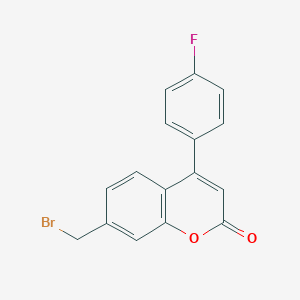


![Urea, [(3-chlorophenyl)phenylmethyl]-](/img/structure/B178830.png)
![(S)-tert-Butyl (5-benzyl-5-azaspiro[2.4]heptan-7-yl)carbamate](/img/structure/B178833.png)
